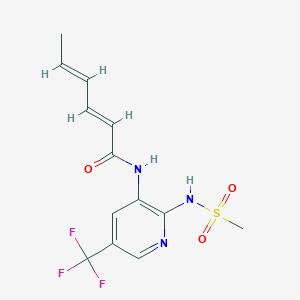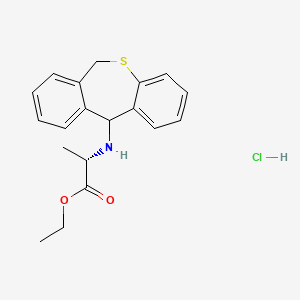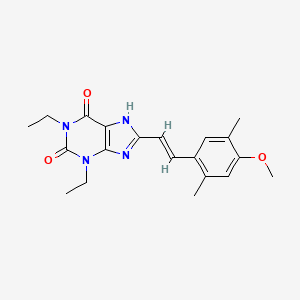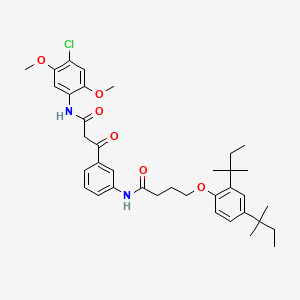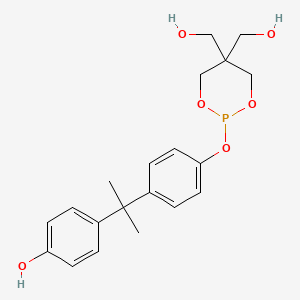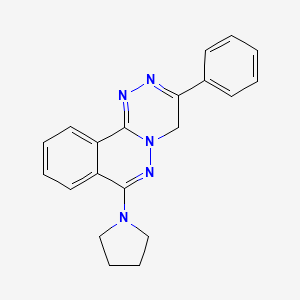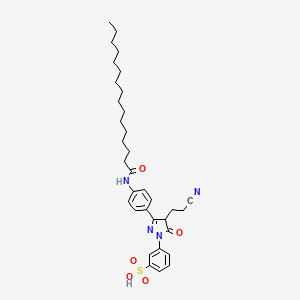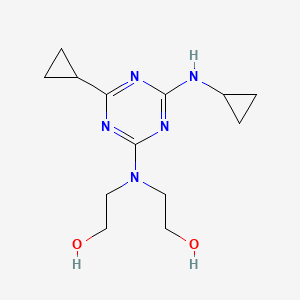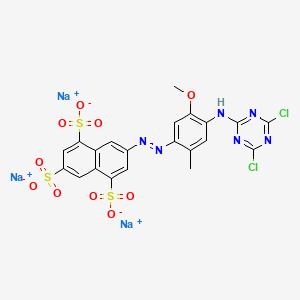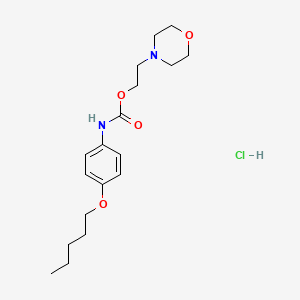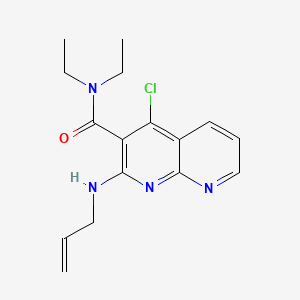
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-(2-propenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-(2-propenylamino)- is a synthetic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure includes a 1,8-naphthyridine core, which is a bicyclic system containing two nitrogen atoms, and various functional groups that contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides, and halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, halogenation of 1,8-naphthyridine derivatives can yield halogen-substituted products with enhanced biological activity .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine-3-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death in cancer cells . Additionally, the compounds can modulate the activity of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine-3-carboxamide derivatives can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds also contain a bicyclic system with two nitrogen atoms but differ in the position of the nitrogen atoms.
Quinolines: Another class of heterocyclic compounds with a single nitrogen atom in the ring.
The uniqueness of 1,8-naphthyridine-3-carboxamide derivatives lies in their ability to undergo diverse chemical reactions and their broad spectrum of biological activities, making them valuable candidates for drug development and industrial applications .
Propriétés
Numéro CAS |
156991-93-4 |
|---|---|
Formule moléculaire |
C16H19ClN4O |
Poids moléculaire |
318.80 g/mol |
Nom IUPAC |
4-chloro-N,N-diethyl-2-(prop-2-enylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O/c1-4-9-18-15-12(16(22)21(5-2)6-3)13(17)11-8-7-10-19-14(11)20-15/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,18,19,20) |
Clé InChI |
DXDFSMGOZQUSMT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



